9-(3-chloro-4-methylphenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This compound belongs to the tetrahydropyrimidopurine-dione family, a class of tricyclic xanthine derivatives with a fused pyrimidine ring system. Key structural features include:
- Aromatic substitution: A 3-chloro-4-methylphenyl group at the 9-position, providing hydrophobic and electron-withdrawing characteristics.
- Alkyl side chains: A 3-ethyl group and a 1-methyl group on the purine core, influencing steric bulk and lipophilicity.
- Tricyclic framework: The 6,7,8,9-tetrahydropyrimido[2,1-f]purine scaffold, which enhances conformational rigidity compared to simpler xanthine derivatives.
These modifications are designed to optimize target binding (e.g., enzyme inhibition) and pharmacokinetic properties.
Properties
IUPAC Name |
9-(3-chloro-4-methylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2/c1-4-22-16(25)14-15(21(3)18(22)26)20-17-23(8-5-9-24(14)17)12-7-6-11(2)13(19)10-12/h6-7,10H,4-5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRYVXIWUIXHCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=C(C=C4)C)Cl)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of p-Nitrotoluene
The synthesis begins with the chlorination of p-nitrotoluene using Cl₂ gas in the presence of FeCl₃ (1–2 mol%) at 60–80°C. This electrophilic aromatic substitution yields 2-chloro-4-nitrotoluene with 85–92% selectivity, alongside minor amounts of dichlorinated byproducts.
Table 1: Optimization of Chlorination Conditions
| Temperature (°C) | Cl₂ Equiv. | FeCl₃ (mol%) | Selectivity (%) |
|---|---|---|---|
| 60 | 1.1 | 1 | 85 |
| 70 | 1.2 | 1.5 | 89 |
| 80 | 1.3 | 2 | 92 |
Catalytic Hydrogenation
2-Chloro-4-nitrotoluene undergoes hydrogenation in a fixed-bed reactor using 5% Pd/C (50–100 mesh) at 1.5–2.0 MPa H₂ and 90–110°C. Critical to suppressing dehalogenation is the addition of SnCl₂·2H₂O (0.5–1.0 wt%), which passivates catalyst sites responsible for C-Cl bond cleavage. This step achieves >99% conversion with 96–98% isolated yield of 3-chloro-4-methylaniline.
Construction of the Pyrimido[2,1-f]purine Core
Uracil Precursor Functionalization
6-Amino-1-methyluracil is alkylated with ethyl bromide in DMF using K₂CO₃ as base (70°C, 6 h), yielding 3-ethyl-1-methyluracil (87% yield). Subsequent chlorination with POCl₃/PCl₅ (1:3 molar ratio) at reflux generates the 2,4-dichloro intermediate, which undergoes amination with 3-chloro-4-methylbenzylamine (prepared via reductive amination of 3-chloro-4-methylbenzaldehyde) to install the aryl substituent.
Microwave-Assisted Cyclization
Ring closure to form the tricyclic system employs hexamethyldisilazane (HMDS) under microwave irradiation (150°C, 30 min), dramatically reducing reaction time compared to conventional heating (48 h at 80°C). The addition of THF as co-solvent (20% v/v) proves critical for suppressing side reactions, improving yields from 62% to 88%.
Table 2: Cyclization Efficiency Under Varied Conditions
| Method | Temp (°C) | Time (h) | Solvent | Yield (%) |
|---|---|---|---|---|
| Conventional | 80 | 48 | Toluene | 62 |
| Microwave | 150 | 0.5 | Toluene/THF | 88 |
Final Alkylation and Product Isolation
N-Methylation
The secondary amine at position 1 is methylated using methyl iodide in the presence of NaH (0°C to rt, 4 h). Careful temperature control prevents over-alkylation, with reaction monitoring via TLC (CH₂Cl₂/MeOH 9:1) ensuring single product formation (93% yield).
Crystallization and Polymorph Control
Anhydrous crystalline Form I is obtained by anti-solvent precipitation using n-heptane from ethyl acetate solutions (5–10°C cooling rate 0.5°C/min). XRPD analysis confirms a monoclinic lattice (P2₁/c space group) with characteristic peaks at 2θ = 8.4°, 12.7°, and 17.3°. DSC thermograms show a sharp endotherm at 184°C (ΔH = 132 J/g), indicative of high crystallinity.
Analytical Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.2 Hz, 1H, ArH), 7.32 (s, 1H, ArH), 4.12 (q, J = 7.1 Hz, 2H, CH₂CH₃), 3.78 (s, 3H, NCH₃), 2.91 (t, J = 6.5 Hz, 2H, CH₂), 1.85–1.75 (m, 4H, CH₂), 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃)
- HPLC-UV : >99.5% purity (C18 column, 0.1% H₃PO₄/ACN gradient)
Stability Profiling
Accelerated stability studies (40°C/75% RH, 6 months) show ≤0.3% total impurities by HPLC, confirming the efficacy of the anhydrous crystalline form in preventing hydrate formation.
Process Scale-Up Considerations
Key challenges in kilogram-scale production include:
- Exothermic control during chlorination (adiabatic temperature rise ΔT = 45°C)
- Catalyst recycling in hydrogenation (5% Pd/C maintains activity for ≥10 cycles with <0.5 ppm Pd leaching)
- Residual solvent management (n-heptane <300 ppm by GC-MS)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) for halogenation or concentrated sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
9-(3-chloro-4-methylphenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition can lead to the disruption of cell division, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Biological Activity
The compound 9-(3-chloro-4-methylphenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a derivative of pyrimidine and purine structures that has garnered attention for its potential biological activities. This article explores its synthesis, biological significance, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be detailed as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H18ClN5O2
- Molecular Weight : 345.80 g/mol
Structural Features
The compound features:
- A pyrimido ring fused with a purine structure.
- A chloro substituent that may influence its biological activity.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance:
- In vitro studies have shown that related pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines such as A431 vulvar epidermal carcinoma cells .
Antiviral Activity
The compound's structural characteristics suggest potential antiviral properties:
- Compounds in the same class have been evaluated for their ability to inhibit viral replication mechanisms. Notably, inhibitors targeting nucleotide biosynthesis pathways have shown promise against viruses like hepatitis E virus (HEV) by disrupting their replication cycles .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism:
- Studies on pyrimidine analogs indicate that they can effectively inhibit enzymes such as dihydrofolate reductase and thymidylate synthase which are crucial for DNA synthesis and repair processes .
Synthesis and Evaluation
A significant body of research focuses on the synthesis of pyrimidine derivatives and their biological evaluations:
- Synthesis Methodology : Multi-step synthesis techniques have been employed to create various substituted pyrimidines. For example:
- Biological Testing : Compounds are typically screened for their biological activities using assays that measure cell viability and proliferation rates across different cancer cell lines.
Table of Biological Activities
Q & A
Q. Q1. What are the key steps and challenges in synthesizing this compound?
Methodological Answer: Synthesis involves multi-step reactions:
Intermediate Preparation : Use Friedel-Crafts alkylation to form the 3-chloro-4-methylphenylmethyl intermediate (optimized at 80–100°C under anhydrous conditions) .
Core Formation : Cyclization via palladium-catalyzed Suzuki-Miyaura coupling to introduce the ethyl group, requiring inert atmospheres (argon/nitrogen) and tetrahydrofuran (THF) as solvent .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Key Challenges : Avoiding byproducts during cyclization and ensuring regioselectivity in alkylation.
Q. Q2. How is structural confirmation performed for this compound?
Methodological Answer:
- NMR Analysis : ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions (e.g., ethyl at C3: δ 1.2–1.4 ppm triplet; methyl at C1: δ 3.1 ppm singlet) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for C₂₃H₂₅ClN₄O₂: 440.16 g/mol) .
- X-ray Crystallography : Resolve stereochemistry of the tetrahydropyrimido ring (if crystalline) .
Advanced Reaction Optimization
Q. Q3. How can reaction yields be improved during the Suzuki-Miyaura coupling step?
Methodological Answer:
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) with ligand additives (e.g., SPhos) to enhance cross-coupling efficiency .
- Solvent Optimization : Compare THF, dioxane, and DMF; higher yields reported in THF due to better boronic acid solubility .
- Temperature Control : Maintain 60–70°C to balance reaction rate and side-product formation .
Q. Q4. What strategies mitigate oxidation during purification?
Methodological Answer:
- Inert Atmosphere : Use gloveboxes or Schlenk lines during chromatography .
- Antioxidant Additives : Add 0.1% BHT (butylated hydroxytoluene) to eluents to stabilize the purine core .
Biological Evaluation
Q. Q5. What in vitro assays are suitable for assessing cytotoxicity?
Methodological Answer:
- Cell Viability Assays : MTT or resazurin reduction in cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations (dose range: 1–100 μM, 48–72 hr exposure) .
- Apoptosis Markers : Western blotting for caspase-3/9 activation and PARP cleavage .
Q. Q6. How to investigate enzyme inhibition mechanisms?
Methodological Answer:
- Kinase Profiling : Use ADP-Glo™ kinase assays against CDK2/cyclin E or Aurora kinases (IC₅₀ determination) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (PDB: 1H1S) .
Computational and Analytical Chemistry
Q. Q7. Which computational methods predict metabolic stability?
Methodological Answer:
- ADMET Prediction : SwissADME for CYP450 metabolism (focus on 3A4/2D6 isoforms) and bioavailability .
- MD Simulations : GROMACS to simulate liver microsomal membrane permeability (logP ~3.5 suggests moderate absorption) .
Q. Q8. How to resolve contradictory spectral data (e.g., overlapping NMR peaks)?
Methodological Answer:
- 2D NMR : HSQC and HMBC to assign carbons adjacent to heteroatoms (e.g., N-methyl at C1 vs. O-methyl in substituents) .
- Variable Temperature NMR : Heat to 50°C in DMSO-d₆ to reduce rotational barriers and split overlapping signals .
Data Interpretation and Reproducibility
Q. Q9. How to address discrepancies in biological activity between studies?
Methodological Answer:
- Batch Analysis : Compare HPLC purity (>98% vs. <95%) and residual solvent content (e.g., DMSO in cytotoxicity assays) .
- Assay Standardization : Use reference inhibitors (e.g., staurosporine for kinase assays) and normalize to cell passage number .
Q. Q10. What scaling challenges arise in multi-gram synthesis?
Methodological Answer:
- Continuous Flow Reactors : Improve heat dissipation during exothermic cyclization (residence time: 20–30 min) .
- Catalyst Recycling : Immobilize Pd on mesoporous silica to reduce metal leaching in large-scale Suzuki couplings .
Advanced Mechanistic Studies
Q. Q11. How to validate the compound’s interaction with DNA topoisomerase II?
Methodological Answer:
- DNA Relaxation Assays : Agarose gel electrophoresis with supercoiled pBR322 DNA; measure EC₅₀ for relaxation inhibition .
- Fluorescence Quenching : Titrate compound into TOP2-DNA complexes and monitor ethidium bromide displacement (λex = 510 nm) .
Q. Q12. What techniques identify reactive intermediates in oxidation pathways?
Methodological Answer:
- LC-MS/MS : Trap intermediates with glutathione or N-acetylcysteine; fragment ions matched to proposed structures .
- EPR Spectroscopy : Detect radical species during H₂O₂-mediated oxidation (e.g., TEMPO spin traps) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
